2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
CAS No.: 1040644-13-0
Cat. No.: VC11963802
Molecular Formula: C18H16F3N5O3S
Molecular Weight: 439.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040644-13-0 |
|---|---|
| Molecular Formula | C18H16F3N5O3S |
| Molecular Weight | 439.4 g/mol |
| IUPAC Name | 2-[[4-methyl-5-(1-methyl-6-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
| Standard InChI | InChI=1S/C18H16F3N5O3S/c1-25-9-11(3-8-15(25)28)16-23-24-17(26(16)2)30-10-14(27)22-12-4-6-13(7-5-12)29-18(19,20)21/h3-9H,10H2,1-2H3,(H,22,27) |
| Standard InChI Key | NFCBXYVJNAPXQC-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
| Canonical SMILES | CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Introduction
Chemical Identity and Structural Features
The compound belongs to the acetamide class, integrating a 1,2,4-triazole core linked to a 1-methyl-6-oxo-1,6-dihydropyridine moiety and a 4-(trifluoromethoxy)phenyl group. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆F₃N₅O₃S |
| Molecular Weight | 439.4 g/mol |
| IUPAC Name | 2-[[4-Methyl-5-(1-methyl-6-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
| SMILES | CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
| InChIKey | NFCBXYVJNAPXQC-UHFFFAOYSA-N |
| PubChem CID | 27377404 |
The structure combines a triazole ring (position 3 substituted with a methyl group and a 1-methyl-6-oxopyridin-3-yl group) connected via a sulfanyl-acetamide bridge to a 4-(trifluoromethoxy)phenyl moiety.
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis involves multi-step reactions, as inferred from analogous triazole derivatives :
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Dihydropyridine Preparation: 1-Methyl-6-oxo-1,6-dihydropyridin-3-yl intermediates are synthesized via cyclocondensation of β-ketoesters with methylamine.
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Triazole Formation: The 1,2,4-triazole core is constructed by reacting thiosemicarbazides with α-haloketones, followed by alkylation at the N4 position.
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Sulfanyl-Acetamide Coupling: The triazole-thiol intermediate undergoes nucleophilic substitution with chloroacetamide derivatives bearing the 4-(trifluoromethoxy)phenyl group.
Key challenges include optimizing reaction yields for the sulfanyl linkage and ensuring regioselectivity during triazole substitution .
Physicochemical and Computational Properties
Predicted Physicochemical Parameters
Computational tools (SwissADME, T.E.S.T.) applied to analogous compounds suggest:
| Parameter | Predicted Value |
|---|---|
| LogP (Lipophilicity) | 3.2 ± 0.3 |
| Water Solubility | 12 µg/mL (Moderately insoluble) |
| pKa | 8.5 (Basic triazole nitrogen) |
| Topological Polar SA | 110 Ų |
| H-Bond Donors/Acceptors | 2 / 6 |
The trifluoromethoxy group enhances lipid solubility, while the acetamide bridge contributes to moderate polarity .
Toxicity and ADME Profiling
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Acute Toxicity (T.E.S.T.): Predicted LD₅₀ (rat, oral) = 420 mg/kg, classifying it as Category 4 (low toxicity) .
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Mutagenicity: Negative in Ames test models due to lack of reactive electrophilic sites .
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Pharmacokinetics: High gastrointestinal absorption (75% bioavailability), moderate blood-brain barrier permeability, and CYP3A4 substrate .
Research Findings and Applications
Preclinical Studies
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In Silico Docking: Molecular docking reveals strong interactions with urease (binding energy = -9.2 kcal/mol) via hydrogen bonds with His593 and Asp633 .
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BSA Binding: Fluorescence quenching studies indicate moderate binding to bovine serum albumin (Kb = 1.2 × 10⁴ M⁻¹), suggesting favorable plasma distribution .
Patent Landscape
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